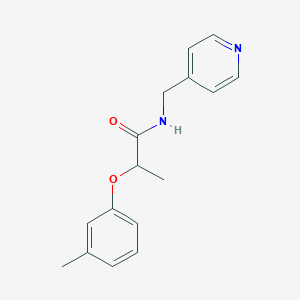
2-(3-methylphenoxy)-N-(4-pyridinylmethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-methylphenoxy)-N-(4-pyridinylmethyl)propanamide, also known as MPMP, is a chemical compound that has gained attention in the scientific community due to its potential applications in biochemical and physiological research.
Wirkmechanismus
2-(3-methylphenoxy)-N-(4-pyridinylmethyl)propanamide is a selective antagonist of the α7 nicotinic acetylcholine receptor, which is involved in synaptic transmission and plasticity in the brain. By blocking this receptor, 2-(3-methylphenoxy)-N-(4-pyridinylmethyl)propanamide can modulate the activity of the cholinergic system and affect various physiological processes.
Biochemical and Physiological Effects:
Studies have shown that 2-(3-methylphenoxy)-N-(4-pyridinylmethyl)propanamide can modulate the activity of the cholinergic system, leading to changes in synaptic plasticity, learning, and memory. Additionally, 2-(3-methylphenoxy)-N-(4-pyridinylmethyl)propanamide has been shown to have anti-inflammatory and analgesic effects, potentially through its interaction with the endocannabinoid system.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3-methylphenoxy)-N-(4-pyridinylmethyl)propanamide has several advantages for use in lab experiments, including its selectivity for the α7 nicotinic acetylcholine receptor and its ability to cross the blood-brain barrier. However, 2-(3-methylphenoxy)-N-(4-pyridinylmethyl)propanamide also has limitations, including its relatively low potency and its potential for off-target effects.
Zukünftige Richtungen
There are several potential future directions for research on 2-(3-methylphenoxy)-N-(4-pyridinylmethyl)propanamide, including the development of more potent and selective α7 nicotinic acetylcholine receptor antagonists, the investigation of the effects of 2-(3-methylphenoxy)-N-(4-pyridinylmethyl)propanamide on other physiological processes, and the exploration of its potential therapeutic applications in neurological and inflammatory disorders. Additionally, the use of 2-(3-methylphenoxy)-N-(4-pyridinylmethyl)propanamide in combination with other compounds may provide new insights into the complex interactions between different neurotransmitter systems in the brain.
Synthesemethoden
2-(3-methylphenoxy)-N-(4-pyridinylmethyl)propanamide can be synthesized using a variety of methods, including the reaction of 3-methylphenol with 4-pyridinemethanol in the presence of a base, followed by the addition of propanoyl chloride. Alternatively, 2-(3-methylphenoxy)-N-(4-pyridinylmethyl)propanamide can be synthesized using the reaction of 3-methylphenol with 4-pyridinecarboxaldehyde and 2-amino-3-propanol in the presence of a catalyst.
Wissenschaftliche Forschungsanwendungen
2-(3-methylphenoxy)-N-(4-pyridinylmethyl)propanamide has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been used as a tool to study the role of the nicotinic acetylcholine receptor in the brain, as well as the effects of nicotine on synaptic plasticity. Additionally, 2-(3-methylphenoxy)-N-(4-pyridinylmethyl)propanamide has been used to investigate the role of the endocannabinoid system in the regulation of pain and inflammation.
Eigenschaften
IUPAC Name |
2-(3-methylphenoxy)-N-(pyridin-4-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-12-4-3-5-15(10-12)20-13(2)16(19)18-11-14-6-8-17-9-7-14/h3-10,13H,11H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEKSBFTYGFRZHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(C)C(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methylphenoxy)-N-(pyridin-4-ylmethyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B5294965.png)
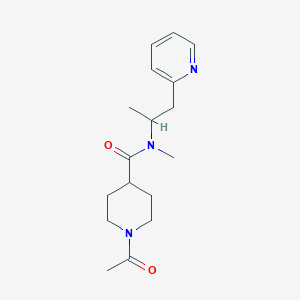
![3-(benzylthio)-6-ethyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5294981.png)
![N-([(4,6-dimethyl-2-pyrimidinyl)amino]{[3-(trifluoromethyl)phenyl]amino}methylene)-4-methylbenzenesulfonamide](/img/structure/B5294989.png)
![5-isopropyl-2-methyl-N-[1-(1-methyl-1H-imidazol-2-yl)butyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5294995.png)

![2-(1,1-dioxidotetrahydro-3-thienyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B5295013.png)
![N-[1-(3,4-dimethoxyphenyl)-1-methylethyl]-4-methyl-1H-imidazole-5-carboxamide](/img/structure/B5295017.png)

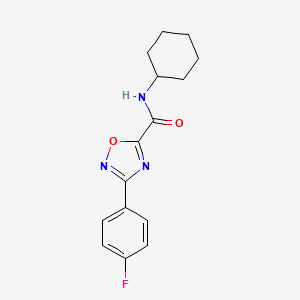
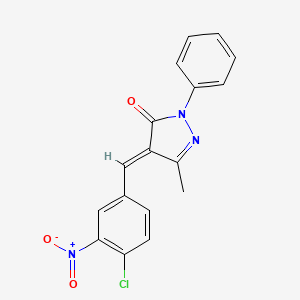
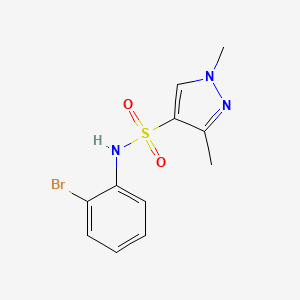
![N-cyclopropyl-7-(tetrazolo[1,5-a]pyridin-6-ylcarbonyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5295064.png)
![2-[3-(benzyloxy)benzylidene]quinuclidin-3-ol](/img/structure/B5295074.png)